molecular formula C8H16O3 B6230024 methyl 2-hydroxy-2,4-dimethylpentanoate CAS No. 132314-74-0

methyl 2-hydroxy-2,4-dimethylpentanoate

Cat. No.: B6230024
CAS No.: 132314-74-0
M. Wt: 160.2
InChI Key:
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Description

Methyl 2-hydroxy-2,4-dimethylpentanoate is an organic compound with the molecular formula C8H16O3. It is a versatile chemical used in various scientific research and industrial applications. This compound is characterized by the presence of a hydroxyl group and an ester functional group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2,4-dimethylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2,4-dimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 2-oxo-2,4-dimethylpentanoic acid.

    Reduction: Formation of 2-hydroxy-2,4-dimethylpentanol.

    Substitution: Formation of 2-chloro-2,4-dimethylpentanoate or 2-bromo-2,4-dimethylpentanoate.

Scientific Research Applications

Methyl 2-hydroxy-2,4-dimethylpentanoate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor in organic synthesis and a reagent in the development of new chemical compounds.

    Biology: It is used in the study of metabolic pathways and enzyme reactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is employed in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which methyl 2-hydroxy-2,4-dimethylpentanoate exerts its effects depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-4,4-dimethylpentanoate
  • Methyl 2-hydroxy-2,4-dimethylhexanoate
  • Methyl 2-hydroxy-2,4-dimethylbutanoate

Uniqueness

Methyl 2-hydroxy-2,4-dimethylpentanoate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of a hydroxyl group and an ester functional group makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

132314-74-0

Molecular Formula

C8H16O3

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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